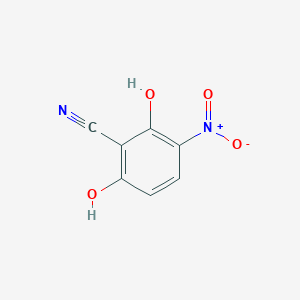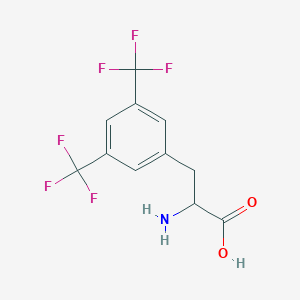![molecular formula C14H9F4NO B1301143 N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 2053-96-5](/img/structure/B1301143.png)
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide
Descripción general
Descripción
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide group. The presence of fluorine atoms in the structure suggests that it may have unique physical and chemical properties, potentially making it useful in various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds has been described in the literature. For instance, a practical synthesis of a compound with a similar trifluoromethylphenyl group was achieved by hydrogenation and N-alkylation reactions, as well as coupling reactions using reagents like T3P or EDCI-HOBt . Although the exact synthesis of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of a related compound with a fluorobenzamido group was determined, revealing a triclinic space group and planar carbonyl and thiourea groups . Similarly, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides showed that the aromatic rings in these molecules are inclined to one another at various angles . These studies provide insights into the possible molecular conformation of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide.
Chemical Reactions Analysis
The reactivity of fluorinated benzamides can be inferred from studies on similar compounds. For instance, iodobenzene-mediated intramolecular oxidative coupling has been used to synthesize spirooxindoles from substituted 4-hydroxyphenyl-N-phenylbenzamides . Additionally, perfluoro-N-fluoro-N-(4-pyridyl)methanesulphonamide has been shown to be a powerful electrophilic fluorinating agent, capable of introducing fluorine atoms into various substrates . These reactions highlight the potential reactivity of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide in electrophilic fluorination and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide can be predicted based on the properties of structurally similar compounds. For example, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides showed different dihedral angles between the benzene rings, which can affect their physical properties . The presence of fluorine atoms is known to influence the lipophilicity, stability, and reactivity of molecules, which could make N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide a compound of interest for further study in various fields, including drug design and development .
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide derivatives have been synthesized and studied for their antibacterial activity . These compounds have shown effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
- Methods of Application: The compounds were synthesized and their potency as antimicrobial agents was tested . The specific experimental procedures and technical details are not provided in the summary .
- Results: These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin . The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Mosquito Repellent
- Scientific Field: Entomology
- Application Summary: N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide has potential as a mosquito repellent.
- Methods of Application: Studies have shown that the compound can disrupt the ability of mosquitoes to synthesize adenosine triphosphate (ATP), an essential energy molecule for muscle function. The specific experimental procedures and technical details are not provided in the summary.
- Results: The compound was found to be effective as a mosquito repellent, but no quantitative data or statistical analyses were provided in the summary.
Anticancer and Antioxidant Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of compounds, including N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide, were synthesized based on the structures of reported compounds, SU-101, IMC38525, and FTAB . These compounds have been reported as anticancer and antioxidant agents .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: The summary does not provide specific results or outcomes obtained .
Organic Transformations
- Scientific Field: Organic Chemistry
- Application Summary: The trifluoromethylphenyl motif, which includes N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide, is used extensively in promoting organic transformations .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: The summary does not provide specific results or outcomes obtained .
Catalyst Development
- Scientific Field: Organic Chemistry
- Application Summary: The trifluoromethylphenyl motif, which includes N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide, is used extensively in promoting organic transformations . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: The summary does not provide specific results or outcomes obtained .
FDA-Approved Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Trifluoromethyl group-containing drugs, including N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide, have been approved by the FDA over the last 20 years . These drugs have been found to exhibit numerous pharmacological activities .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: The summary does not provide specific results or outcomes obtained .
Propiedades
IUPAC Name |
2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIJRCCTFZYRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365243 | |
| Record name | 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide | |
CAS RN |
2053-96-5 | |
| Record name | 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



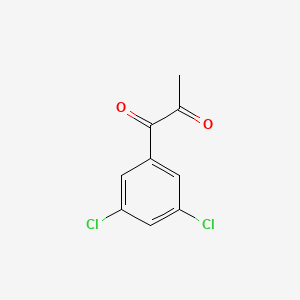
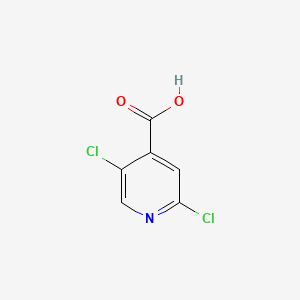

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)
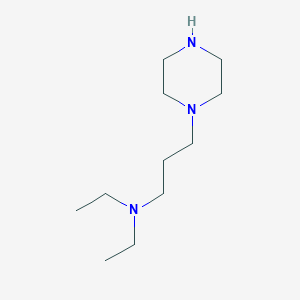
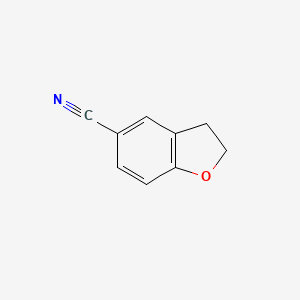
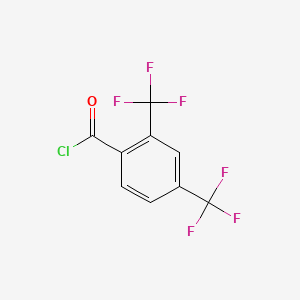

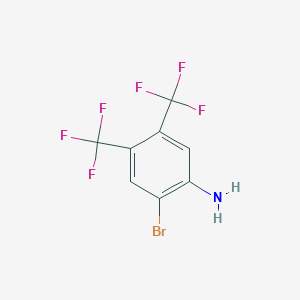
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)


